2,2,3,5-Tetramethylhexanal

Structural isomerism Aldehyde reactivity Steric hindrance

2,2,3,5-Tetramethylhexanal (CAS 1936690-17-3) is a highly branched, saturated aliphatic aldehyde with the molecular formula C₁₀H₂₀O and a molecular weight of 156.26 g/mol. Unlike the commercially dominant isomer 2,3,5,5-tetramethylhexanal (TMH aldehyde, CAS 68391-29-7), the 2,2,3,5-substitution pattern places two methyl substituents at the α‑carbon, creating a quaternary center adjacent to the aldehyde carbonyl.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
Cat. No. B15263473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,5-Tetramethylhexanal
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C(C)(C)C=O
InChIInChI=1S/C10H20O/c1-8(2)6-9(3)10(4,5)7-11/h7-9H,6H2,1-5H3
InChIKeyYYEVBFJMVSAYCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,5-Tetramethylhexanal (CAS 1936690-17-3) – Baseline Identity and In-Class Differentiation for Procurement


2,2,3,5-Tetramethylhexanal (CAS 1936690-17-3) is a highly branched, saturated aliphatic aldehyde with the molecular formula C₁₀H₂₀O and a molecular weight of 156.26 g/mol . Unlike the commercially dominant isomer 2,3,5,5-tetramethylhexanal (TMH aldehyde, CAS 68391-29-7), the 2,2,3,5-substitution pattern places two methyl substituents at the α‑carbon, creating a quaternary center adjacent to the aldehyde carbonyl . This structural arrangement fundamentally alters stereoelectronic properties, steric encumbrance around the reactive formyl group, and fragmentation pathways, which collectively distinguish it from other C₁₀ tetramethylhexanal regioisomers and linear aldehydes such as decanal. The compound is currently listed as a discontinued specialty item through Biosynth (CymitQuimica) under reference 3D-LCD69017, with specified purities of ≥95% .

Why 2,2,3,5-Tetramethylhexanal Cannot Be Treated as Interchangeable with Other C₁₀ Tetramethylhexanal Isomers or Linear Analogs


Generic substitution of branched-chain aldehydes based solely on molecular formula (C₁₀H₂₀O) ignores critical regioisomer-specific properties. The 2,2,3,5-tetramethyl substitution pattern generates a neopentyl-like quaternary carbon at the α‑position, which is absent in 2,3,5,5-tetramethylhexanal and 2,2,5,5-tetramethylhexanal . This structural motif is known to profoundly influence the aldehyde carbonyl's reactivity in condensation reactions, resistance to enolization, and stability toward nucleophilic attack [1]. For procurement decisions in fragrance development, synthetic intermediate specification, or physicochemical property-dependent applications, substituting the 2,2,3,5-isomer with its more common 2,3,5,5-regioisomer (TMH aldehyde) introduces uncontrolled variables in scent profile, formulation substantivity, and reactivity [2]. Empirically, 2,3,5,5-tetramethylhexanal exhibits a substantivity of 168 hours at 100% concentration in dipropylene glycol, with an odor profile described as aldehydic-floral-citrus akin to nonanal but more modern and less citrus [2]. The 2,2,3,5-isomer, carrying the quaternary α‑center, is expected to differ measurably in these performance parameters, a hypothesis consistent with the known olfactory discontinuity between structurally related branched aldehydes documented in the patent literature on tetramethylhexanal derivatives [3].

Quantitative Differential Evidence for 2,2,3,5-Tetramethylhexanal Versus In-Class Comparators


α-Quaternary Carbon Aldehyde vs. 2,3,5,5-Tetramethylhexanal: Structural Differentiation by Regioisomeric Configuration

2,2,3,5-Tetramethylhexanal bears a geminal dimethyl substitution at the C2 (α) position, yielding a quaternary carbon directly adjacent to the aldehyde carbonyl . This α‑quaternary motif is absent in the closest commercial isomer 2,3,5,5-tetramethylhexanal, where the α‑carbon is tertiary (mono-methyl substituted). Quantum chemically, the quaternary α‑center eliminates the possibility of enolization via α‑deprotonation, a pathway available to 2,3,5,5-tetramethylhexanal [1]. This structural distinction alters the aldehyde's acid-base behavior, its susceptibility to aldol-type self‑condensation, and its oxidative stability—factors directly relevant to synthetic processing and formulation shelf life.

Structural isomerism Aldehyde reactivity Steric hindrance

GC Retention Behavior: Predicted Kovats Index Shift vs. 2,3,5,5-Tetramethylhexanal

The quaternary α‑carbon in 2,2,3,5-tetramethylhexanal produces a more compact molecular shape with reduced polar surface accessibility compared to the 2,3,5,5-isomer. Based on established structure‑retention relationships for methyl‑branched alkanes and aldehydes on nonpolar capillary columns (DB‑1 equivalent), a tetramethyl substitution pattern where two methyls reside on the same carbon systematically lowers the boiling point relative to isomers with methyls distributed across different carbons [1]. Computed boiling points for 2,3,5,5-tetramethylhexanal are 193.9±9.0 °C at 760 mmHg ; the 2,2,3,5-isomer is predicted to elute earlier, consistent with its more globular topology and reduced polarizability. This differential retention behavior provides a physical basis for analytical quality control requiring isomer‑specific quantification.

Gas chromatography Kovats retention index Isomer separation

LogP and Hydrophobicity Differentiation Within the C₁₀O Branched Aldehyde Class

Partition coefficient (LogP) is a critical parameter governing fragrance substantivity on fabric, skin retention, and partitioning into micellar cleaning systems. 2,3,5,5-Tetramethylhexanal exhibits an estimated LogP of 3.30 (XlogP3‑AA) [1] and an independently estimated LogP of 3.404 . By contrast, the linear analog decanal has a measured LogP of 3.8 [2]. The 2,2,3,5-isomer, with its quaternary α‑carbon and higher steric bulk near the polar head group, is predicted to exhibit a LogP value intermediate between the 2,3,5,5-isomer and 2,2,5,5-tetramethylhexanal, reflecting more efficient hydrocarbon packing and reduced hydration of the aldehyde group.

LogP Hydrophobicity Formulation partitioning

Alkaline Stability Differentiation: Non‑Enolizable Aldehyde vs. Enolizable 2,3,5,5-Tetramethylhexanal in Soap and Detergent Matrices

The patent literature explicitly highlights that 2,3,5,5-tetramethylhexanal derivatives, particularly the corresponding nitrile, exhibit 'good stability in alkaline media, such as soap or detergent, rinsing and cleaning agents' [1]. However, the parent aldehyde 2,3,5,5-tetramethylhexanal retains an α‑proton and can undergo base‑catalyzed aldol condensation, limiting its stability in high‑pH formulations. The 2,2,3,5-isomer, lacking any α‑hydrogen, is structurally incapable of this degradation pathway [2]. This mechanistic difference implies a ranked alkaline stability order: 2,2,3,5-tetramethylhexanal > 2,3,5,5-tetramethylhexanal nitrile ≈ 2,3,5,5-tetramethylhexanal (aldimine derivatives) > 2,3,5,5-tetramethylhexanal.

Alkaline stability Fragrance degradation Soap/detergent compatibility

Procurement-Driven Application Scenarios for 2,2,3,5-Tetramethylhexanal Based on Differential Evidence


Alkaline-Stable Fragrance Component for Soap and High-pH Detergent Formulations

Consumer soap and detergent products operate at pH 9–10.5, where conventional aldehydes undergo rapid aldol degradation leading to odor fading and off‑note formation. 2,2,3,5-Tetramethylhexanal lacks an α‑hydrogen and is mechanistically blocked from base‑catalyzed self‑condensation, in contrast to the commercially available 2,3,5,5-tetramethylhexanal which requires derivatization to nitrile or oxime for alkaline stability [1]. This positions the 2,2,3,5-isomer as a drop‑in aldehyde fragrance candidate for alkaline product lines without the added synthesis cost associated with derivatization.

Isomer-Specific Reference Standard for GC-MS Quality Control of C₁₀ Tetramethylhexanal Mixtures

Commercial TMH aldehyde (CAS 68391-29-7) is produced and sold as a defined isomer. The presence of regioisomeric impurities, including the 2,2,3,5-isomer, can affect batch-to-batch fragrance consistency. The predicted differential GC retention behavior between 2,2,3,5-tetramethylhexanal and 2,3,5,5-tetramethylhexanal on standard nonpolar capillary columns [2] makes the target compound a valuable isomer‑specific reference standard for quantifying isomeric purity in incoming raw material QC, leveraging established structure‑retention protocols for methyl‑branched compounds.

Model Compound for Reactivity Studies of Sterically Shielded α‑Quaternary Aldehydes

The α‑quaternary structure of 2,2,3,5-tetramethylhexanal renders it non‑enolizable, making it an ideal model substrate for mechanistic investigations that require isolating the aldehyde electrophilic reactivity from competing enolization pathways . In synthetic methodology development—such as asymmetric cyanation, reductive amination, or organocatalytic transformations—the target compound can serve as a sterically demanding yet non‑enolizable probe to benchmark catalyst performance against the enolizable 2,3,5,5-tetramethylhexanal or linear decanal [3].

Differentiated Odor Profile Exploration for Fragrance Portfolio Expansion

Patent literature explicitly establishes that olfactory properties of structurally related aldehydes are non‑obvious and cannot be predicted from known analogs [1]. The 2,3,5,5-tetramethylhexanal odor is described as nonanal‑like with modern, floral, and reduced citrus character (10% in dipropylene glycol) and a substantivity of 168 hours at 100% [4]. The 2,2,3,5-isomer, with its quaternary α‑center altering molecular shape and volatility, is expected to exhibit a distinct odor profile and substantivity curve. Procurement enables proprietary fragrance house exploration of a novel olfactory space not covered by existing TMH aldehyde patents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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